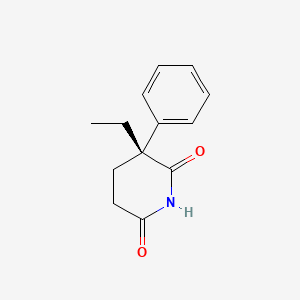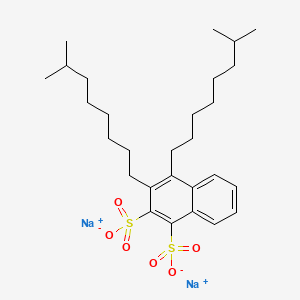
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an ethoxyphenylamine group, an acetyl group, and a tropinium chloride moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride typically involves the following steps:
Formation of Ethoxyphenylamine: Ethoxyphenylamine is synthesized by reacting 4-ethoxyaniline with appropriate reagents under controlled conditions.
Acetylation: The ethoxyphenylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-(4’-Ethoxyphenylamine-N’-acetyl).
Formation of Tropinium Chloride: The acetylated product is then reacted with tropinium chloride under specific conditions to yield the final compound, N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, cyanides, or other substituted products.
科学的研究の応用
N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Acetyl-4-benzoquinone imine: Known for its role in the metabolism of acetaminophen and its potential toxicity.
N-(4-Ethoxyphenyl)acetamide: Shares structural similarities but differs in its functional groups and overall reactivity.
Uniqueness
N-(4’-Ethoxyphenylamine-N’-acetyl)tropinium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
93614-57-4 |
|---|---|
分子式 |
C18H27ClN2O3 |
分子量 |
354.9 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)acetamide;chloride |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-3-23-17-8-4-13(5-9-17)19-18(22)12-20(2)14-6-7-15(20)11-16(21)10-14;/h4-5,8-9,14-16,21H,3,6-7,10-12H2,1-2H3;1H |
InChIキー |
UGHZRZMVTCHEBT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C[N+]2(C3CCC2CC(C3)O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


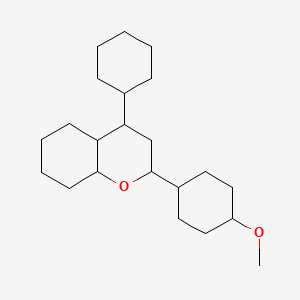

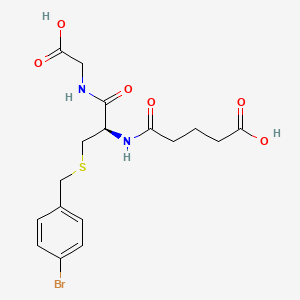
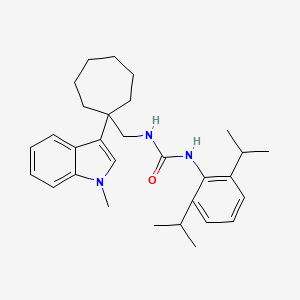
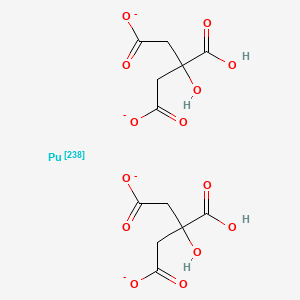

![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)

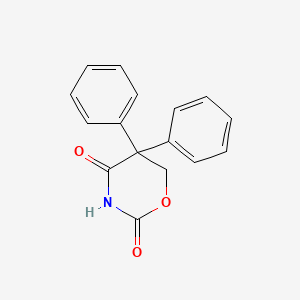

![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
